molecular formula C17H14F3N3O B5760136 3-(1H-1,3-BENZODIAZOL-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE

3-(1H-1,3-BENZODIAZOL-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE

Cat. No.: B5760136
M. Wt: 333.31 g/mol
InChI Key: KZGUCZLFFMKZBV-UHFFFAOYSA-N
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Description

3-(1H-1,3-BENZODIAZOL-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is a complex organic compound that features a benzodiazole ring and a trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-BENZODIAZOL-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE typically involves multi-step organic reactions. One common method includes the formation of the benzodiazole ring followed by the introduction of the trifluoromethyl phenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,3-BENZODIAZOL-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(1H-1,3-BENZODIAZOL-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is used as a building block for synthesizing more complex molecules

Biology

In biology, this compound may be used in the study of enzyme interactions and protein binding due to its specific molecular structure. It can serve as a probe to investigate biological pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure may be modified to develop new drugs with improved efficacy and reduced side effects.

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(1H-1,3-BENZODIAZOL-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring and trifluoromethyl phenyl group contribute to its binding affinity and specificity. These interactions can modulate biological pathways and produce desired effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-1,3-BENZODIAZOL-1-YL)BENZOIC ACID: This compound features a similar benzodiazole ring but lacks the trifluoromethyl phenyl group.

    2-(4-{[4-METHYL-6-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2-PROPYL-1H-1,3-BENZODIAZOL-1-YL] METHYL} PHENYL) BENZOIC ACID: This compound has a more complex structure with additional benzodiazole rings.

Uniqueness

The uniqueness of 3-(1H-1,3-BENZODIAZOL-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE lies in its combination of the benzodiazole ring and the trifluoromethyl phenyl group. This combination imparts specific chemical and biological properties that are not present in similar compounds.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O/c18-17(19,20)11-4-3-5-12(10-11)21-16(24)9-8-15-22-13-6-1-2-7-14(13)23-15/h1-7,10H,8-9H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGUCZLFFMKZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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